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molecular formula C12H18N2O3 B8301582 3-Formylamino-4-hydroxy-alpha-(isopropylaminomethyl)benzyl alcohol

3-Formylamino-4-hydroxy-alpha-(isopropylaminomethyl)benzyl alcohol

Cat. No. B8301582
M. Wt: 238.28 g/mol
InChI Key: VXTQPQRWOVZYGC-UHFFFAOYSA-N
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Patent
US03994974

Procedure details

In 20 ml. of ethanol there was dissolved 1.4 g. of 4-benzyloxy-3-formylamino-α-(N-benzyl-N-isopropylaminomethyl)-benzyl alcohol and after adding to the solution 0.2 g. of 10% palladium carbon, the catalytic reduction was carried out at normal temperature and pressure. After 165 ml. of hydrogen was absorbed, the reaction was stopped. The catalyst was filtered off, the solvent was distilled off under reduced pressure, and then the residue thus formed was dissolved in a small amount of ethanol. Thereafter, when a small amount of ether was added to the solution and the solution was allowed to stand, a crystalline material was formed. By recovering the crystalline material by filtration, 0.7 g. of 3-formylamino-4-hydroxy-α-(isopropylaminomethyl)benzyl alcohol was obtained.
Name
4-benzyloxy-3-formylamino-α-(N-benzyl-N-isopropylaminomethyl)-benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:28]=[CH:27][C:12]([CH:13]([OH:26])[CH2:14][N:15](CC2C=CC=CC=2)[CH:16]([CH3:18])[CH3:17])=[CH:11][C:10]=1[NH:29][CH:30]=[O:31])C1C=CC=CC=1.CCOCC>C(O)C.[C].[Pd]>[CH:30]([NH:29][C:10]1[CH:11]=[C:12]([CH:27]=[CH:28][C:9]=1[OH:8])[CH:13]([OH:26])[CH2:14][NH:15][CH:16]([CH3:18])[CH3:17])=[O:31] |f:3.4|

Inputs

Step One
Name
4-benzyloxy-3-formylamino-α-(N-benzyl-N-isopropylaminomethyl)-benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(CN(C(C)C)CC2=CC=CC=C2)O)C=C1)NC=O
Name
solution
Quantity
0.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of hydrogen was absorbed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus formed
CUSTOM
Type
CUSTOM
Details
a crystalline material was formed
CUSTOM
Type
CUSTOM
Details
By recovering the crystalline material
FILTRATION
Type
FILTRATION
Details
by filtration, 0.7 g

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1C=C(C(CNC(C)C)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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